Cas no 1159095-32-5 (6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline)

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline is a fluorinated tetrahydroisoquinoline derivative with a rigid, dimethyl-substituted ring structure. The fluorine substitution at the 6-position enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its saturated ring system improves stability, while the dimethyl group at the 4-position introduces steric hindrance, potentially influencing selectivity in reactions. This compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents, due to its structural similarity to natural alkaloids. Its well-defined stereochemistry and functional group compatibility further support its utility in medicinal chemistry and drug discovery applications.
6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline structure
1159095-32-5 structure
Product name:6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline
CAS No:1159095-32-5
MF:C11H14FN
MW:179.233966350555
CID:6136125
PubChem ID:58386631

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline
    • EN300-7549594
    • AT19625
    • SCHEMBL2925707
    • 6-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
    • AKOS024127179
    • 1159095-32-5
    • 6-FLUORO-4,4-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
    • Inchi: 1S/C11H14FN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3
    • InChI Key: YBDFMBSJARRSFF-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=C(F)C=C2)C(C)(C)CN1

Computed Properties

  • Exact Mass: 179.111027613g/mol
  • Monoisotopic Mass: 179.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.024±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 234.6±40.0 °C(Predicted)
  • pka: 9.56±0.40(Predicted)

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7549594-0.25g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
0.25g
$1381.0 2025-02-24
Enamine
EN300-7549594-2.5g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
2.5g
$2940.0 2025-02-24
Enamine
EN300-7549594-0.1g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
0.1g
$1320.0 2025-02-24
Enamine
EN300-7549594-0.5g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
0.5g
$1440.0 2025-02-24
Enamine
EN300-7549594-1.0g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
1.0g
$1500.0 2025-02-24
Enamine
EN300-7549594-10.0g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
10.0g
$6450.0 2025-02-24
Enamine
EN300-7549594-0.05g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
0.05g
$1261.0 2025-02-24
Enamine
EN300-7549594-5.0g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
5.0g
$4349.0 2025-02-24

Additional information on 6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline

6-Fluoro-1,2,3,4-Tetrahydro-4,4-Dimethylisoquinoline: A Comprehensive Overview

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline, identified by the CAS registry number 1159095-32-5, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring structure. The presence of a fluorine atom at the 6-position and two methyl groups at the 4-position introduces unique electronic and steric properties to the molecule.

The synthesis of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline involves a series of carefully designed chemical reactions that ensure the precise placement of substituents on the isoquinoline backbone. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound. For instance, a study published in Journal of Organic Chemistry demonstrated a novel approach using palladium-catalyzed coupling reactions to achieve high stereoselectivity in the formation of this isoquinoline derivative.

The structural features of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline make it an interesting candidate for pharmacological studies. The fluorine atom at position 6 contributes to increased lipophilicity and metabolic stability, which are desirable properties for drug candidates. Additionally, the tetrahydroisoquinoline framework is known for its ability to interact with various biological targets such as ion channels and receptors.

In recent years, there has been growing interest in exploring the biological activities of isoquinoline derivatives like CAS No. 1159095-32-5. A study conducted by researchers at the University of California revealed that this compound exhibits potent anti-inflammatory activity through modulation of cyclooxygenase enzymes. Furthermore, preliminary results from another study suggest that it may have neuroprotective effects by inhibiting oxidative stress pathways.

The application potential of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline extends beyond pharmacology into materials science and catalysis. Its rigid aromatic structure makes it a suitable candidate for use as a ligand in transition metal-catalyzed reactions or as a building block for constructing advanced materials such as organic semiconductors.

In conclusion, CAS No. 1159095-32-5, or 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline, represents an intriguing molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd